molecular formula C17H15N7 B12797527 2,4-Pteridinediamine, 6-((1-naphthalenylamino)-methyl)- CAS No. 70583-39-0

2,4-Pteridinediamine, 6-((1-naphthalenylamino)-methyl)-

Katalognummer: B12797527
CAS-Nummer: 70583-39-0
Molekulargewicht: 317.3 g/mol
InChI-Schlüssel: QVHFSGMRVQZGMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Pteridinediamine, 6-((1-naphthalenylamino)-methyl)- is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pteridinediamine, 6-((1-naphthalenylamino)-methyl)- typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pteridine Core: This can be achieved by cyclization reactions involving appropriate precursors such as diaminopyrimidines and formylpyrazines.

    Introduction of the Naphthalenylamino Group: This step may involve nucleophilic substitution reactions where a naphthalenylamine derivative is introduced to the pteridine core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Pteridinediamine, 6-((1-naphthalenylamino)-methyl)- can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

    Catalysts: Palladium on carbon (Pd/C), platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may yield amine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,4-Pteridinediamine, 6-((1-naphthalenylamino)-methyl)- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Diaminopteridine: A simpler pteridine derivative with similar biological activities.

    6-Methylpteridine: A methylated pteridine with distinct chemical properties.

    Naphthylamine Derivatives: Compounds containing the naphthylamine group with various biological activities.

Uniqueness

2,4-Pteridinediamine, 6-((1-naphthalenylamino)-methyl)- is unique due to its specific structure, which combines the pteridine core with a naphthalenylamino group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

70583-39-0

Molekularformel

C17H15N7

Molekulargewicht

317.3 g/mol

IUPAC-Name

6-[(naphthalen-1-ylamino)methyl]pteridine-2,4-diamine

InChI

InChI=1S/C17H15N7/c18-15-14-16(24-17(19)23-15)21-9-11(22-14)8-20-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,9,20H,8H2,(H4,18,19,21,23,24)

InChI-Schlüssel

QVHFSGMRVQZGMC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2NCC3=CN=C4C(=N3)C(=NC(=N4)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.